Catalytic Hydroamination Yield Comparison
In a palladium-catalyzed hydroamination of vinylarenes with anilines, the reaction of the [(R)-Tol-BINAP][1-(2-naphthyl)ethyl]palladium triflate complex 1a with aniline produced N-(1-phenylethyl)aniline in 83% yield [1]. Under identical catalytic conditions, the corresponding reaction of the benzylic palladium derivative with aniline produced N-benzylaniline in 87% yield [1]. The 4% difference in isolated yield demonstrates that while both compounds are accessible via this methodology, N-(1-phenylethyl)aniline is formed with comparably high efficiency.
| Evidence Dimension | Isolated yield in Pd-catalyzed hydroamination |
|---|---|
| Target Compound Data | 83% |
| Comparator Or Baseline | N-Benzylaniline: 87% |
| Quantified Difference | 4 percentage points lower than N-benzylaniline |
| Conditions | [(R)-Tol-BINAP]Pd(η3-arylethyl) triflate complex + aniline; room temperature; J. Am. Chem. Soc. 2002 |
Why This Matters
This head-to-head comparison under identical conditions establishes that N-(1-phenylethyl)aniline can be synthesized with yields comparable to its closest structural analog, validating its synthetic accessibility for procurement planning without sacrificing efficiency.
- [1] Nettekoven, U.; Hartwig, J.F. A new pathway for hydroamination. Mechanism of palladium-catalyzed addition of anilines to vinylarenes. J. Am. Chem. Soc. 2002, 124(7), 1166-1167. DOI: 10.1021/ja017521m View Source
